molecular formula C12H16BrNO B15275597 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol

2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol

Cat. No.: B15275597
M. Wt: 270.17 g/mol
InChI Key: UYYRRSUYCXRZOX-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes a cyclopropyl group, a bromine atom, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol typically involves multiple steps. One common method starts with the bromination of 3,5-dimethylphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the amino group is introduced via an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrocarbons and dehalogenated products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino(cyclopropyl)methyl]-4-chloro-3,5-dimethylphenol
  • 2-[Amino(cyclopropyl)methyl]-4-fluoro-3,5-dimethylphenol
  • 2-[Amino(cyclopropyl)methyl]-4-iodo-3,5-dimethylphenol

Uniqueness

The presence of the bromine atom in 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The cyclopropyl group also adds to its distinct chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol

InChI

InChI=1S/C12H16BrNO/c1-6-5-9(15)10(7(2)11(6)13)12(14)8-3-4-8/h5,8,12,15H,3-4,14H2,1-2H3

InChI Key

UYYRRSUYCXRZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C(C2CC2)N)O

Origin of Product

United States

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